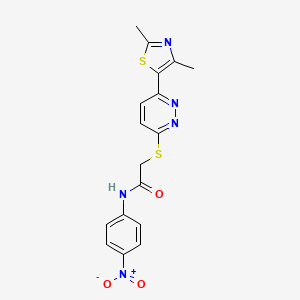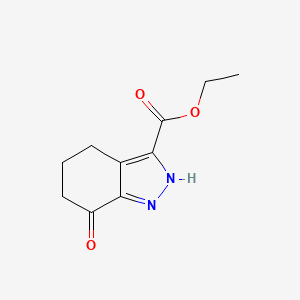![molecular formula C14H9F3N2OS B2956810 5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole CAS No. 478245-63-5](/img/structure/B2956810.png)
5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has a fluorine atom substituted for a methyl group . This compound is likely to have distinctive physical-chemical properties due to the presence of a fluorine atom and a carbon-containing pyridine .
Applications De Recherche Scientifique
Medicine: Antiviral and Antidepressant Applications
The trifluoromethyl group in pharmaceuticals often indicates a compound’s potential for diverse pharmacological activities. Specifically, compounds with this group have been used in antiviral and antidepressant medications . For instance, fluoxetine, a well-known antidepressant, contains the trifluoromethyl group and showcases the impact of such functional groups in medicinal chemistry .
Electronics: Material Properties Modification
In the field of electronics, the incorporation of the trifluoromethyl group into compounds can alter the electronic properties of materials, which is crucial for developing new electronic devices . The unique behavior of fluorine atoms in these compounds can lead to applications in semiconductors and other electronic components.
Agrochemicals: Pesticide Development
The trifluoromethyl group is also significant in the development of agrochemicals, particularly pesticides. Its presence in compounds like trifluoromethylpyridines has been associated with superior pest control properties compared to traditional phenyl-containing insecticides . This highlights the compound’s potential use in creating more effective agricultural products.
Catalysis: Enhancing Reaction Efficiency
In catalysis, the trifluoromethyl group can play a role in enhancing the efficiency of chemical reactions. It can be used to adjust steric and electronic properties, which is vital for the development of new catalytic processes . This can lead to more efficient and environmentally friendly chemical manufacturing.
Industrial Uses: Chemical Synthesis
The compound’s industrial applications may include its use as an intermediate in the synthesis of various chemicals. For example, it could be involved in the production of benzamide derivatives, which have a range of industrial applications .
Research Studies: Drug Development
Lastly, in research studies, the compound’s derivatives could be explored for their biological potential, including their use in drug development. The trifluoromethyl group’s presence in FDA-approved drugs over the past 20 years underscores its importance in ongoing pharmaceutical research .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to targetDihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in humans .
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its target throughnucleophilic attack . The trifluoromethyl group could potentially enhance the compound’s ability to bind to its target due to its strong electron-withdrawing nature .
Biochemical Pathways
Given its potential target, it may influence thede novo synthesis of pyrimidines , which is crucial for DNA replication and repair .
Pharmacokinetics
Compounds with similar structures have been reported to have variable absorption, distribution, metabolism, and excretion . The trifluoromethyl group could potentially affect the compound’s bioavailability by enhancing its lipophilicity, thus improving its ability to cross biological membranes .
Result of Action
Given its potential target, it could potentially inhibit the synthesis of pyrimidines, thereby affecting dna replication and repair .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the trifluoromethyl group could enhance the compound’s stability under various conditions . .
Propriétés
IUPAC Name |
5-methyl-4-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-8-11(6-19-20-8)12-7-18-13(21-12)9-3-2-4-10(5-9)14(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXCUIZSLMOSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CN=C(S2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Fluoro-2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2956728.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2956729.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2956731.png)

![4-{(2E)-3-[4-(methylethyl)phenyl]prop-2-enoyl}phenyl 4-methylbenzoate](/img/structure/B2956736.png)
![3-[1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![2,5-dichloro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956740.png)

![N-(2-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2956742.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2956745.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2956746.png)

![4-Methoxy-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2956749.png)